Liensinine diperchlorate

Cardiac Safety Pharmacology hERG inhibition Structure-Activity Relationship

Liensinine diperchlorate (CAS 5088-90-4) is the diperchlorate salt of liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn. It functions as a late-stage autophagy/mitophagy inhibitor by blocking autophagosome-lysosome fusion.

Molecular Formula C37H44Cl2N2O14
Molecular Weight 811.7 g/mol
Cat. No. B8075686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiensinine diperchlorate
Molecular FormulaC37H44Cl2N2O14
Molecular Weight811.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O
InChIInChI=1S/C37H42N2O6.2ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2*2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;2*(H,2,3,4,5)/t30-,31-;;/m1../s1
InChIKeyBGUPXKYVHOSZPY-ZAMYOOMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Liensinine Diperchlorate: A Bisbenzylisoquinoline Alkaloid Salt with Defined Autophagy Inhibition and Multi-Tissue Pharmacological Profile


Liensinine diperchlorate (CAS 5088-90-4) is the diperchlorate salt of liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn . It functions as a late-stage autophagy/mitophagy inhibitor by blocking autophagosome-lysosome fusion [1]. This salt form is specifically chosen for research and procurement because it enhances aqueous solubility and stability relative to the free base, while retaining the core pharmacophore responsible for its biological activities, which include anti-arrhythmic, anti-hypertensive, anti-pulmonary fibrosis, and vascular smooth muscle relaxation effects .

Why Liensinine Diperchlorate Cannot Be Directly Substituted by Free Base Liensinine or In-Class Alkaloids Neferine and Isoliensinine


Procurement substitution of liensinine diperchlorate with its free base or related Nelumbo nucifera alkaloids (neferine, isoliensinine) introduces significant experimental variability. The diperchlorate salt exhibits distinct solubility in DMSO (50–100 mg/mL) versus the water/ethanol-insoluble free base, directly impacting in vitro assay preparation . Furthermore, head-to-head studies demonstrate these structurally similar alkaloids have non-equivalent potency and even divergent mechanisms: neferine is a more potent hERG channel blocker than liensinine at low concentrations [1], isoliensinine shows stronger cytotoxicity in MDA-MB-231 cells than liensinine [2], and the diperchlorate salt uniquely enables specific formulation strategies such as microneedle patch delivery for rheumatoid arthritis [3].

Quantitative Differentiation Evidence for Liensinine Diperchlorate Against Its Closest Analogs


hERG Channel Blockade Liability: Neferine vs. Liensinine Diperchlorate in HEK293 Cells

In a direct comparative study, liensinine demonstrated a weaker blockade of the hERG potassium channel relative to neferine. At low concentrations (<10 μM), neferine was a significantly more potent hERG current inhibitor, which was attributed to its higher hydrophobicity [1]. Specifically, at 1 μM, liensinine reduced hERG tail current density to 56.7±2.8 pA/pF (from a control of 70.3±6.3 pA/pF), while neferine reduced it to 41.9±3.1 pA/pF, indicating a stronger cardiac ion channel interaction for the latter [1].

Cardiac Safety Pharmacology hERG inhibition Structure-Activity Relationship

Differential Cytotoxicity in Triple-Negative Breast Cancer: Isoliensinine Outperforms Liensinine

A direct comparison of all three major Nelumbo nucifera bisbenzylisoquinoline alkaloids on MDA-MB-231 triple-negative breast cancer cells revealed a clear potency ranking. Isoliensinine exhibited the most potent cytotoxic effect, while liensinine showed the least [1]. This study explicitly states that despite their structural similarity, these alkaloids exhibited significantly different anti-proliferation effects [1].

Triple-Negative Breast Cancer Cytotoxicity Assay Natural Product Comparison

Synergistic Breast Cancer Inhibition: Liensinine Diperchlorate Combined with Artemisitene in Patient-Derived Organoids

Liensinine diperchlorate (LIN) and artemisitene (ATT) demonstrated a synergistic anti-breast cancer effect. The combination synergistically inhibited proliferation, migration, and invasion of BC cells and enhanced ROS-mediated apoptosis by suppressing the PI3K-AKT signaling pathway [1]. Critically, this synergy was validated in breast cancer patient-derived organoids (PDOs) and in an in vivo xenograft model, where LIN augmented the inhibitory efficacy of ATT on BC growth without obvious side effects [1].

Breast Cancer Drug Synergy Patient-Derived Organoids

Transdermal Drug Delivery Innovation: Liensinine Diperchlorate-Loaded Microneedle Patch for Rheumatoid Arthritis

A specialized formulation—liensinine diperchlorate loaded into a sodium hyaluronate microneedle patch (LD-MP)—was developed to address the compound's insolubility and reduce systemic exposure. In a collagen-induced arthritis mouse model, LD-MP effectively alleviated RA symptoms [1]. The study also identified a novel mechanism: LD acts as a PLK1 inhibitor, disrupting the glycolysis-mediated KIF20A/PTEN/AKT positive feedback loop in fibroblast-like synoviocytes [1]. This dual drug-delivery and mechanistic innovation is compound-specific and not interchangeable with the free base or other analogs.

Rheumatoid Arthritis Drug Delivery Microneedle Patch

Colorectal Cancer Selectivity: Liensinine Spares Normal Colorectal Epithelial Cells

In a study on colorectal cancer (CRC), liensinine induced apoptosis and exerted a significant inhibitory effect on the proliferation and colony-forming ability of CRC cells in a dose-dependent manner without any observed cytotoxicity on normal colorectal epithelial cells [1]. This differential effect is a key safety feature that distinguishes liensinine from many conventional chemotherapeutics.

Colorectal Cancer Differential Cytotoxicity Normal Cell Safety

Antidepressant-Like Effects: Liensinine and Isoliensinine Share a Serotonergic Mechanism Distinct from Neferine

In a mouse forced swimming test (FST), liensinine and isoliensinine both elicited antidepressant-like effects, which were antagonized by the 5-HT1A receptor antagonist WAY 100635, indicating a serotonergic mechanism [1]. Notably, the anti-immobility effects of all three alkaloids (liensinine, isoliensinine, and neferine) were blocked by pretreatment with p-chlorophenylalanine (PCPA), which depletes serotonin [1]. While the qualitative effect is similar, the study highlights a common serotonergic pathway, providing a mechanistic basis for selecting liensinine over other non-serotonergic alternatives.

Depression Forced Swim Test Serotonergic Mechanism

Recommended Research and Industrial Application Scenarios for Liensinine Diperchlorate


Cardiac Safety Profiling of Late-Stage Autophagy Inhibitors

Researchers seeking an autophagy inhibitor with a reduced risk of confounding hERG channel blockade should prioritize liensinine diperchlorate over neferine, as direct comparative patch clamp data shows a significantly weaker hERG current inhibition at low concentrations [1]. This is critical for studies where cardiac safety is a primary endpoint.

PI3K-AKT-Driven Breast Cancer Combination Therapy

Teams investigating synergistic drug combinations for breast cancer can leverage the validated synergy between liensinine diperchlorate and artemisitene. This combination has proven efficacy in both cell lines and patient-derived organoids by suppressing the PI3K-AKT pathway, a strategy not replicable with other common alkaloids tested to date [2].

Transdermal Delivery of Autophagy Modulators for Inflammatory Disease

For projects focused on localized, sustained delivery of an autophagy inhibitor, the liensinine diperchlorate-loaded microneedle patch (LD-MP) offers a unique, compound-specific platform validated in a collagen-induced arthritis mouse model. This formulation addresses the compound's insolubility and reduces systemic exposure, a key differentiator over oral or parenteral delivery of other alkaloids [3].

Colorectal Cancer Research with a Focus on Differential Tumor Cell Selectivity

Liensinine diperchlorate is the reagent of choice for CRC studies where sparing normal colorectal epithelial cells is crucial. Its demonstrated ability to induce mitochondrial dysfunction and apoptosis selectively in CRC cells, without harming normal cells, provides a defined experimental window for mechanistic studies of differential cytotoxicity [4].

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